molecular formula C21H25FN2O3 B2391270 1-(4-fluorobenzyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea CAS No. 2034240-30-5

1-(4-fluorobenzyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea

Cat. No. B2391270
CAS RN: 2034240-30-5
M. Wt: 372.44
InChI Key: OILKJVXSELOTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorobenzyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Chemical Synthesis and Modifications

1-(4-fluorobenzyl)-3-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)urea, due to its complex structure, may be involved in studies focusing on the synthesis and modification of organic compounds. For example, research has explored the reactions of urea with various organic compounds under different conditions, leading to the formation of various urea derivatives. Studies such as those by Crich et al. (2009) have introduced new benzyl ether-type protecting groups for alcohols, showcasing the versatility of urea derivatives in synthetic chemistry (Crich, Li, & Shirai, 2009). Similarly, Thalluri et al. (2014) demonstrated the synthesis of ureas from carboxylic acids using a mediated Lossen rearrangement, highlighting the potential for creating a variety of urea-based compounds in a single-pot synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Biological Activity and Applications

Compounds like this compound might also be investigated for their biological activities. For instance, Zhang et al. (2008) synthesized and tested a series of 1,1-diphenyl-hexahydro-oxazolo[3,4-a]pyrazin-3-ones for Neuropeptide S antagonist activity, showing the potential therapeutic applications of complex urea derivatives (Zhang, Gilmour, Navarro, & Runyon, 2008). Furthermore, the synthesis and application of protecting groups, as shown by Crich et al. (2009), could be crucial for the development of pharmaceuticals and other biologically active compounds by protecting reactive groups during synthesis and then being removed without affecting the overall structure of the final product (Crich, Li, & Shirai, 2009).

Material Science and Other Applications

In the realm of material science and other interdisciplinary fields, the structural features and reactivity of complex urea derivatives like this compound may be explored for the development of new materials or chemical processes. For example, the study of hydroxylation reactions of aromatic hydrocarbons, as discussed by Bakke and Scheline (1970), could provide insights into the environmental fate of similar compounds or their potential use in organic synthesis (Bakke & Scheline, 1970).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-19-8-6-16(7-9-19)14-23-20(25)24-15-21(26,17-4-2-1-3-5-17)18-10-12-27-13-11-18/h1-9,18,26H,10-15H2,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILKJVXSELOTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)NCC2=CC=C(C=C2)F)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.